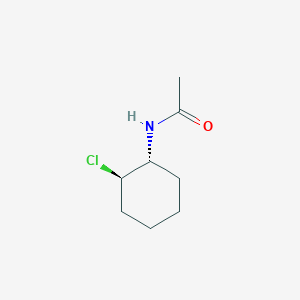

trans-1-Chloro-2-acetamido cyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trans-1-Chloro-2-acetamido cyclohexane is a chemical compound . It is a disubstituted cyclohexane, which means it has two different groups attached to the cyclohexane ring .

Molecular Structure Analysis

The molecular structure of this compound involves a cyclohexane ring with a chlorine atom and an acetamido group attached . The most stable conformation of this compound would have both substituents in the equatorial position .Chemical Reactions Analysis

The E2 elimination reaction is a common reaction for compounds like this compound . This reaction involves the removal of two substituents with the addition of a strong base, resulting in an alkene .Scientific Research Applications

Selenium Intermediates in Functionalization : trans-1-Chloro-2-acetamido cyclohexane can be utilized in the functionalization of cyclohexane using selenium intermediates. This process involves the oxidation of selenium by halogens, leading to high yields of halide-containing products with cis geometry (Morella & Ward, 1985).

NMR Spectroscopy in Physical Organic Chemistry : This compound can be used in educational settings for experiments involving NMR spectroscopy. It aids in determining the conformational equilibrium of this compound, demonstrating the influence of solvent polarity on equilibrium (Kutateladze & Hornback, 2001).

Reductive-Cleavage Conditions in Sugar Derivatives : It's instrumental in studying the mechanism of anomerization of sugar derivatives under reductive-cleavage conditions. This research provides insights into the rapid conversion of acetamido sugar derivatives to oxazolinium ions (Ahn & Gray, 1996).

Chiral Recognition in Stereoselective Acylation : The compound plays a role in understanding the chiral recognition and kinetic resolution of cyclohexane-1,2-diols. This involves studying the thermodynamic preferences and barriers for acyl transfer in chiral complexes (Shinisha & Sunoj, 2009).

Ionophores for Cations : It serves as a precursor in synthesizing cyclohexanedioxydiacetamides, which are suitable ionophores for cations like K+ and Ca2+. This application is significant in coordination chemistry (Lin, Souza, & Alt, 1988).

Catalysis in Hydrochlorination of Olefins : The compound demonstrates utility in studying the hydrochlorination of olefins, showing how different catalysts can influence the selectivity and yield of the reaction (Delaude & Laszlo, 1991).

Asymmetric Allyl-Metal Bonding : It is involved in creating enantiomerically pure cis and trans isomers in palladium complexes, elucidating structural differences and asymmetric bonding in allylpalladium complexes (Jonasson et al., 2000).

Mechanism of Action

Properties

IUPAC Name |

N-[(1R,2R)-2-chlorocyclohexyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h7-8H,2-5H2,1H3,(H,10,11)/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJBPALZTFVDEV-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCCC1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCCC[C@H]1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,5R,6R)-3-Azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B2409680.png)

![3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B2409682.png)

![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-pyridin-2-ylpyrimidine](/img/structure/B2409688.png)

![4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2409692.png)

![N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409693.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409696.png)

![3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid](/img/structure/B2409700.png)